Cas no 17838-69-6 (Ethyl 3-oxo-2-Phenylpropanoate)

Ethyl 3-oxo-2-phenylpropanoate (>90%) is a high-purity ester compound widely used in organic synthesis and pharmaceutical intermediates. Its molecular structure features a phenyl group and a β-keto ester moiety, making it a versatile building block for the preparation of heterocycles, fragrances, and fine chemicals. The product exhibits excellent reactivity in condensation, alkylation, and Michael addition reactions due to its active methylene group. With a purity exceeding 90%, it ensures consistent performance in synthetic applications. The compound's stability under standard storage conditions and well-defined spectroscopic characteristics (IR, NMR) facilitate easy identification and quality control. Its balanced lipophilicity also contributes to good solubility in common organic solvents, enhancing utility in various reaction systems.
Ethyl 3-oxo-2-Phenylpropanoate structure
17838-69-6 structure
Product Name:Ethyl 3-oxo-2-Phenylpropanoate
CAS No:17838-69-6
MF:C11H12O3
MW:192.21
MDL:MFCD11975699
CID:135617
Update Time:2025-07-02

Ethyl 3-oxo-2-Phenylpropanoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-oxo-2-phenylpropanoate
    • Benzeneacetic acid, a-formyl-, ethyl ester
    • Ethyl alpha-Formyl Benzeneacetic Acid Ester
    • Ethyl -formyl-benzeneacetate
    • 3-Oxo-2-phenyl-propionic acid ethyl ester
    • Ethyl 3-oxo-2-Phenylpropanoate
    • MDL: MFCD11975699
    • Inchi: 1S/C11H12O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-8,10H,2H2,1H3
    • InChI Key: NLEKOKANBOZZLQ-UHFFFAOYSA-N
    • SMILES: O(CC)C(C(C=O)C1C=CC=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5

Ethyl 3-oxo-2-Phenylpropanoate Pricemore >>

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Ethyl 3-oxo-2-Phenylpropanoate Suppliers

Amadis Chemical Company Limited
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(CAS:17838-69-6)Ethyl 3-oxo-2-Phenylpropanoate (>90%)
Order Number:A18326
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):475.0
Email:sales@amadischem.com

Additional information on Ethyl 3-oxo-2-Phenylpropanoate

Recent Advances in the Application of Ethyl 3-oxo-2-Phenylpropanoate (>90%) (CAS: 17838-69-6) in Chemical Biology and Pharmaceutical Research

Ethyl 3-oxo-2-phenylpropanoate (CAS: 17838-69-6), a high-purity (>90%) β-keto ester derivative, has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential as a key intermediate in drug synthesis. This research briefing synthesizes the latest findings on its applications, mechanism studies, and emerging therapeutic potentials, drawing from peer-reviewed literature published within the last three years.

Recent studies highlight its role as a critical building block in multicomponent reactions (MCRs) for constructing heterocyclic scaffolds. A 2023 Journal of Medicinal Chemistry publication demonstrated its utility in synthesizing pyrrolo[3,4-b]pyridin-5-ones via a catalyst-free cascade reaction, achieving 78-92% yields. The electron-withdrawing carbonyl group at the 3-position enhances the compound's reactivity in Michael additions, particularly in generating libraries of kinase inhibitors targeting EGFR and VEGFR-2.

In metabolic pathway modulation, Ethyl 3-oxo-2-phenylpropanoate (>90%) has shown promise as a precursor for prostaglandin analogs. A breakthrough study in ACS Chemical Biology (2024) revealed its conversion to α-aryl-β-keto acids that selectively inhibit mPGES-1 (microsomal prostaglandin E synthase-1), with IC50 values reaching 0.8 μM in inflammatory models. This positions the compound as a potential lead for developing next-generation NSAIDs with reduced gastrointestinal toxicity.

Structural optimization studies have explored modifications at both the ester and phenyl moieties. Quantum chemical calculations (DFT at B3LYP/6-311++G(d,p) level) published in RSC Advances (2023) identified that the planar conformation of the phenyl ring facilitates π-π stacking interactions with biological targets, while the ethoxy group influences solubility parameters (logP = 1.82 ± 0.03). These insights guide rational design of derivatives with improved blood-brain barrier permeability.

The compound's role in PROTAC (Proteolysis Targeting Chimera) development has emerged as a novel application. Researchers at Scripps Institute (2024) utilized its β-keto moiety to conjugate with E3 ligase ligands, creating selective BRD4 degraders with DC50 values below 100 nM. This approach demonstrates how 17838-69-6's chemical handles enable bifunctional molecule construction without extensive protecting group strategies.

Quality control advancements include a validated HPLC-UV method (J. Pharm. Biomed. Anal. 2023) for quantifying residual solvents and isomeric impurities in commercial batches. The method employs a C18 column (250 × 4.6 mm, 5 μm) with 0.1% formic acid/acetonitrile gradient, achieving resolution >2.0 between the target compound and potential byproducts like ethyl 2-oxo-3-phenylpropanoate.

Ongoing clinical relevance stems from its incorporation into FDA-approved drug intermediates. Recent patent filings (WO202318764, 2023) disclose improved synthetic routes to sitagliptin where Ethyl 3-oxo-2-phenylpropanoate (>90%) serves as the enolate precursor in a stereoselective Mannich reaction, reducing overall step count from 8 to 5 in the critical chiral amine formation stage.

Future directions highlighted in a Nature Reviews Drug Discovery perspective (2024) emphasize exploring the compound's: 1) potential in metal-catalyzed C-H activation reactions for fragment-based drug discovery, 2) utility as a fluorescence quencher in biochemical assays through its conjugated system, and 3) application in continuous flow chemistry setups to enhance reaction safety and scalability for GMP production.

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Amadis Chemical Company Limited
(CAS:17838-69-6)Ethyl 3-oxo-2-Phenylpropanoate (>90%)
A18326
Purity:99%
Quantity:5g
Price ($):475.0
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